molecular formula C13H11NO3 B1251031 4-Methoxy-4'-nitrobiphenyl CAS No. 2143-90-0

4-Methoxy-4'-nitrobiphenyl

Cat. No. B1251031
CAS RN: 2143-90-0
M. Wt: 229.23 g/mol
InChI Key: AUIINENVMPWGQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxy-4'-nitrobiphenyl involves several key steps, including coupling reactions and the use of organotin compounds. A notable method includes the palladium-catalyzed Stille cross-coupling reaction, which is favored for its functional group compatibility and the stability of organostannanes under reaction conditions (Williams et al., 2011).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-4'-nitrobiphenyl has been extensively analyzed using various spectroscopic techniques and theoretical calculations. Studies have shown that the molecule exhibits significant geometric optimization and vibrational wavenumbers, as revealed through density functional theory (DFT) computations. The equilibrium geometry and the linear polarizability of the molecule suggest its potential as a nonlinear optical material (Govindarasu & Kavitha, 2014).

Chemical Reactions and Properties

The chemical reactivity of 4-Methoxy-4'-nitrobiphenyl, as well as its thermodynamic properties, have been calculated under different temperatures, providing insights into its stability and reactivity. The molecule's HOMO-LUMO energy gap further explains the charge interactions within the molecule, highlighting its electronic structure and potential chemical reactivity (Govindarasu & Kavitha, 2014).

Physical Properties Analysis

The physical properties of 4-Methoxy-4'-nitrobiphenyl, including its vibrational spectra, have been characterized using FT-IR and FT-Raman spectroscopy. These studies provide valuable data on the compound's structural dynamics and its interactions with electromagnetic radiation, which are crucial for understanding its applications in materials science and spectroscopy (Govindarasu & Kavitha, 2014).

Chemical Properties Analysis

The chemical properties of 4-Methoxy-4'-nitrobiphenyl, including its NBO (Natural Bond Orbital) analysis, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) analysis, have been thoroughly investigated. These studies help in understanding the molecular stability and the distribution of electron density across the molecule, which are essential for predicting its reactivity and interaction with other chemical species (Govindarasu & Kavitha, 2014).

Scientific Research Applications

Non-Linear Optical (NLO) Materials

  • Scientific Field: Photonics and Optical Materials .
  • Application Summary: 4-Methoxy-4’-nitrobiphenyl is used in the production of organic non-linear optical (NLO) materials . These materials have applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Organic 4-Methoxy-2-Nitroaniline Single Crystals

  • Scientific Field: Materials Science .
  • Application Summary: 4-Methoxy-4’-nitrobiphenyl is used in the growth and characterization of organic 4-methoxy-2-nitroaniline single crystals for optical applications .
  • Methods of Application: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system .
  • Results or Outcomes: The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

1-(4-methoxyphenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIINENVMPWGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456238
Record name 4-Methoxy-4'-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4'-nitrobiphenyl

CAS RN

2143-90-0
Record name 4-Methoxy-4'-nitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloronitrobenzene (164 mg, 1.04 mmol) reacted with p-methoxyphenylboronic acid (200 mg, 1.32 mmol) using 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (182 mg, 3.00 mmol) in THF solvent at 50° C. for 17 h to give the title compound (234 mg, 98%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 8.27 (d, 2H, J=8.76 Hz), 7.69 (d, 2H, J=8.76 Hz), 7.59 (d, 2H, J=8.70 Hz), 7.03 (d, 2H, J=8.71 Hz), 3.88 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 160.40, 147.15, 146.47, 130.99, 128.52, 127.01, 124.10, 114.56, 55.39. GC/MS(EI): m/z (M+).
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
182 mg
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
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Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 4-methoxyphenylboronic acid (3.70 g, 24.3 mmol), 1-chloro-4-nitrobenzene (3.84 g, 24.3 mmol) and cesium fluoride (7.40 g, 48.7 mmol) in 150 mL of 2:1 acetonitrile-water was degassed under vacuum for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (844.0 mg, 0.73 mmol) was added and the reaction refluxed for 3 h. The solvent was removed under reduced pressure and the residue partitioned between methylene chloride and water. The organic phase was separated, dried (Na2SO4) and the solvent removed under reduced pressure. Purification of the residue on silica gel using 5% ethyl acetate hexanes as the eluent gave 4′-methoxy-4-nitro-biphenyl (4.55 g, 81%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
844 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

From 4-nitro-bromobenzene and 4-methoxyphenyl boronic acid, yield 91%; mp 104-105° C. (lit.,3 106-107° C.); IR: 1597, 1509, 1342 and 125I; 1H NMR (600 MHz; CDCl3): 8.27 (2H, d, J 9), 7.69 (2H, d, J 8.4), 7.58 (2H, d, J 9), 7.02 (2H, d, J 8.4) and 3.87 (3 H, s); 13C NMR (CDCl3): 160.4, 147.1, 146.5, 131, 128.5, 127, 124.1, 114.6 and 55.4; m/z (EI) 229 (25%, M+), 169. (30), 131 (30) and 69 (100)(Found: M+, 229.073. C13H11NO3 requires M, 184.074).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
( 30 )
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0 (± 1) mol
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( 30 )
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0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
K Govindarasu, E Kavitha - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
… In this study, geometrical optimization, spectroscopic analysis, electronic structure and nuclear magnetic resonance studies of 4-Methoxy-4′-Nitrobiphenyl (abbreviated as 4M4′NBPL…
Number of citations: 74 www.sciencedirect.com
T MIGITA - Journal of Synthetic Organic Chemistry, Japan, 1961 - jstage.jst.go.jp
The determination, by means of isotope dilution analysis, of the molar ratio of p-methoxybiphenyl-14C, 4-methoxy-2'-nitrobiphenyl-14C, 4-methoxy-3'-nitrobiphenyl-14C, 4-methoxy-4'-…
Number of citations: 0 www.jstage.jst.go.jp
T MIGITA, R ITO, K TORI… - Journal of Synthetic …, 1961 - jstage.jst.go.jp
… , 3-methoxy-4′-nitrobiphenyl and 4-methoxy-4′-nitrobiphenyl in a molar ratio of 11.8: 1: … , 4-methoxy-3′-nitrobiphenyl and 4-methoxy-4′-nitrobiphenyl, from whose molar ratio the …
Number of citations: 1 www.jstage.jst.go.jp
O Simamura, T Migita - Bulletin of the Chemical Society of Japan, 1954 - journal.csj.jp
The decomposition of N-nitroso-p-acetanisidide in nitrobenzene at room temperature yielded 4-methoxy-4′-nitrobiphenyl and 4-methoxy-2′-nitrobiphenyl in a ratio of 1: 1. 6. From the …
Number of citations: 4 www.journal.csj.jp
S Gug, S Charon, A Specht, K Alarcon… - …, 2008 - Wiley Online Library
… Combined with a high two-photon uncaging cross-section (δΦ=0.45 GM at 800 nm), its overall properties make this new cage—3-(2-propyl)-4′-methoxy-4-nitrobiphenyl (PMNB)—for …
JK Stille, AM Echavarren, RM Williams… - Organic …, 2003 - Wiley Online Library
Methoxy‐4′‐nitrobiphenyl intermediate: 4‐Nitrophenyl trifluoromethanesulfonate intermediate: Tributyl (4‐methoxyphenyl) stannane product: 4‐Methoxy‐4′‐nitrobiphenyl …
Number of citations: 1 onlinelibrary.wiley.com
T MIGITA - Journal of Synthetic Organic Chemistry, Japan, 1961 - jstage.jst.go.jp
The determination, by means of isotope dilution analysis, of the molar ratio of 2-rpethoxy-4′-nitrobipheny1-14 C, 3-methoxy-4′-nitrobiphenyl-14 C, 4-methoxy-4′-nitrobiphenyl-14 C …
Number of citations: 0 www.jstage.jst.go.jp
WR Young, I Haller, L Williams - … and Ordered Fluids: Proceedings of an …, 1970 - Springer
… 4-Methoxy-4'-nitrobiphenyl (VII): Following a general procedure of Gray and Jones,8 44 g (0.25 mole) of phenol VI, 135 g (0.72 mole) of anhydrous potassium carbonate, 220 ml of cyclo…
Number of citations: 6 link.springer.com
J Urban, P Kuzmič, D Šaman… - Collection of …, 1987 - cccc.uochb.cas.cz
… This fraction was shown to be a mixture of 4-hydroxy-3-methoxy-4'-nitrobiphenyl (IlIb) and 3-hydroxy-4-methoxy-4'-nitrobiphenyl (Illc) by means of spectroscopic methods. Mass spectrum…
Number of citations: 9 cccc.uochb.cas.cz
RF SWEENEY - 1956 - search.proquest.com
Richard F, Sweeney Page 1 ORIENTATION AND REACTIVITY IN AROMATIC FREE RADICAL, SUBSTITUTION, ATTACK BY p-NITROPHENYL, RADICALS ON NITROBENZENE AND …
Number of citations: 0 search.proquest.com

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